(1-Bromoethyl)cyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromoethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGXAQIAUFEJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513495 | |

| Record name | (1-Bromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-42-3 | |

| Record name | (1-Bromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromoethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of (1-Bromoethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of (1-Bromoethyl)cyclohexane. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representation of its chemical nature.

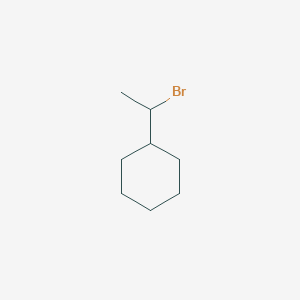

Chemical Identity and Structure

This compound is a halogenated derivative of cyclohexane. Its structure consists of a cyclohexane ring to which a 1-bromoethyl group is attached.[1] A key structural feature is the presence of a chiral center at the carbon atom bonded to the bromine atom, which means that this compound can exist as two enantiomers, (S)-(1-bromoethyl)cyclohexane and (R)-(1-bromoethyl)cyclohexane.[1]

Molecular Identifiers:

The following diagram illustrates the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. This compound is a liquid at room temperature and exhibits low solubility in water due to its nonpolar nature.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅Br | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Physical State | Liquid at room temperature | [1] |

| Boiling Point | 70.5-71 °C at 6 Torr | [1] |

| Melting Point | Not available (liquid at standard conditions) | |

| Density | 1.2096 g/cm³ at 25 °C | [1] |

| logP (Octanol/Water) | 3.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Experimental Protocols

This protocol describes the synthesis of this compound via the bromination of 1-cyclohexylethanol using phosphorus tribromide (PBr₃). This method is a standard procedure for converting secondary alcohols to alkyl bromides.

Materials:

-

1-Cyclohexylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1-cyclohexylethanol (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of phosphorus tribromide (0.4 equivalents) in anhydrous diethyl ether to the stirred alcohol solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS, as an internal standard)

-

NMR tube (5 mm)

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound into a clean, dry vial.[2][3]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.[2]

-

Vortex the vial until the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

-

Expected Chemical Shifts:

-

¹H NMR (CDCl₃): The spectrum is expected to show a multiplet for the methine proton (CH-Br) around 4.1 ppm, a doublet for the methyl protons (CH₃) around 1.8 ppm, and a series of multiplets for the cyclohexane ring protons between 1.0 and 2.2 ppm.

-

¹³C NMR (CDCl₃): The carbon attached to the bromine is expected to appear around 55-60 ppm, the methyl carbon around 20-25 ppm, and the cyclohexane carbons in the range of 25-45 ppm.[1]

Reactivity Profile: E2 Elimination

This compound readily undergoes elimination reactions in the presence of a strong, sterically hindered base like potassium tert-butoxide (K-OtBu). The reaction proceeds via an E2 (bimolecular elimination) mechanism, which is a concerted, one-step process.

The diagram below illustrates the E2 elimination pathway of this compound with potassium tert-butoxide.

Caption: E2 elimination pathway of this compound.

The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a bulky base like potassium tert-butoxide can favor the formation of the less substituted (Hofmann) product due to steric hindrance. In the case of this compound, the primary β-protons on the methyl group are more sterically accessible to the bulky base than the secondary β-proton on the cyclohexane ring. This leads to the formation of two possible alkene products: ethylidenecyclohexane (Zaitsev product) and vinylcyclohexane (Hofmann product). The relative yields of these products can be influenced by reaction conditions such as temperature and solvent.

References

Spectroscopic Analysis of (1-Bromoethyl)cyclohexane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Bromoethyl)cyclohexane, tailored for researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the methodologies for their acquisition, and presents the information in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. Direct experimental data for this specific compound is not widely available in public databases; therefore, the NMR and IR data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Quartet | 1H | CH-Br |

| ~1.9 - 2.1 | Multiplet | 1H | Cyclohexyl CH adjacent to ethyl group |

| ~1.7 | Doublet | 3H | CH₃ |

| ~1.0 - 1.8 | Multiplet | 10H | Cyclohexyl CH₂ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~60 - 65 | CH | CH-Br |

| ~40 - 45 | CH | Cyclohexyl CH adjacent to ethyl group |

| ~25 - 35 | CH₂ | Cyclohexyl CH₂ |

| ~20 - 25 | CH₃ | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2925 - 2950 | Strong | C-H Stretch | Cyclohexyl & Ethyl |

| 2850 - 2870 | Strong | C-H Stretch | Cyclohexyl & Ethyl |

| 1445 - 1465 | Medium | C-H Bend | Cyclohexyl & Ethyl |

| ~650 - 750 | Strong | C-Br Stretch | Bromoalkane |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| m/z | Relative Intensity | Assignment |

| 190/192 | ~1:1 | [M]⁺ / [M+2]⁺ (Molecular ion) |

| 111 | Variable | [M - Br]⁺ |

| 83 | Variable | [C₆H₁₁]⁺ (Cyclohexyl fragment) |

| 29 | Variable | [C₂H₅]⁺ (Ethyl fragment) |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (for liquid sample using salt plates):

-

Background Spectrum: Record a background spectrum of the clean, dry salt plates.

-

Sample Application: Place a small drop of the neat liquid sample of this compound between two salt plates to create a thin film.

-

Sample Spectrum: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane)

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interactions with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Physical Properties of (1-Bromoethyl)cyclohexane

This guide provides a detailed overview of the key physical properties of (1-Bromoethyl)cyclohexane, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are crucial for handling, purification, and reaction setup involving this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 70.5-71 °C | at 6 Torr[1][2] |

| Density | 1.2096 g/cm³ | at 25 °C[1][2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] For small sample volumes, the capillary method is a common and accurate technique.[5][6]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath, heating block)

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample, this compound, is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube, ensuring the rubber band or thread holding them together is above the level of the heating fluid.[3]

-

The heating bath is gently heated. Initially, a stream of bubbles will be observed as the air trapped in the capillary tube expands and escapes.[3][6]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[3][5]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3][5] This temperature is recorded.

The density of a substance is its mass per unit volume. For liquids, this can be determined by accurately measuring the mass of a known volume.[7][8] The use of a pycnometer, a glass flask with a precise volume, is a highly accurate method.[9] A simpler, though less precise, method utilizes a graduated cylinder and a balance.[7][10]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry measuring cylinder is recorded using an analytical balance.[7][10]

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.

-

The measuring cylinder containing the liquid is reweighed, and the mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid.[10]

-

The density is then calculated using the formula: Density = Mass / Volume.[7]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[7] It is also important to record the temperature of the liquid, as density is temperature-dependent.[8]

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the physical properties of this compound is illustrated in the following diagram.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound (1073-42-3) for sale [vulcanchem.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. scribd.com [scribd.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. mt.com [mt.com]

- 10. wjec.co.uk [wjec.co.uk]

(1-Bromoethyl)cyclohexane CAS number and molecular formula

An In-depth Technical Guide to (1-Bromoethyl)cyclohexane

This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety information, and key applications in organic synthesis. Detailed experimental protocols and reaction pathway visualizations are provided for researchers, scientists, and professionals in drug development.

Compound Identification

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 191.11 g/mol | [1][2][3][4] |

| Appearance | Liquid at room temperature | [3] |

| Boiling Point | 70.5-71 °C (at 6 Torr) | [1][3] |

| Density | 1.2096 g/cm³ (at 25 °C) | [1][3] |

| Exact Mass | 190.03571 Da | [1][2][3] |

| LogP | 3.35010 | [1][3] |

| XLogP3 | 3.8 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 0 | [1][3] |

| Rotatable Bond Count | 1 | [1][3] |

| Polar Surface Area (PSA) | 0 Ų | [2][3] |

Safety and Hazard Information

This compound is associated with several hazards. The GHS classification is summarized below.

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 4) | H227: Combustible liquid |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |

Source: PubChem[3]

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate, primarily due to the reactivity of its carbon-bromine bond, which makes the bromine atom a good leaving group.[3] This facilitates a range of transformations, including nucleophilic substitution and elimination reactions.

Nucleophilic Substitution and Elimination Reactions

When heated in a polar protic solvent such as methanol, this compound can undergo both SN1 (nucleophilic substitution) and E1 (elimination) reactions.[2] This is because methanol can act as both a nucleophile and a weak base, and the secondary alkyl halide structure can form a relatively stable secondary carbocation intermediate.[2]

The reaction typically yields a mixture of products: two ethers from the SN1 pathway and three different alkenes from the E1 pathway.[2] According to Zaitsev's rule, the major elimination product is the most substituted (and therefore most stable) alkene.[2]

Caption: Competing SN1 and E1 reaction pathways of this compound in methanol.

Grignard Reagent Formation

This compound can be used to form a Grignard reagent, which is a potent nucleophile for creating new carbon-carbon bonds.[3] This reaction involves treating the alkyl halide with magnesium metal in an anhydrous ether solvent.

Experimental Protocols

Protocol: E2 Elimination of a Secondary Alkyl Bromide

This protocol describes a typical E2 elimination to generate an alkene, using a strong, sterically hindered base.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Pentane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled base solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude alkene product(s).

-

Purify the product via column chromatography or distillation as needed.

Adapted from a general protocol for E2 elimination.[5]

Protocol: Grignard Reagent Formation and Reaction

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile (benzaldehyde).

Materials:

-

This compound

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine under an inert atmosphere. b. Add enough anhydrous THF to cover the magnesium. c. Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. d. Add a small amount of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to start the reaction. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

-

Reaction with Electrophile: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. d. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude alcohol product. e. Purify the product via column chromatography.

Adapted from a general protocol for Grignard reactions.[5]

Caption: Experimental workflow for the formation and reaction of a Grignard reagent.

References

Stereoisomers of (1-Bromoethyl)cyclohexane and their properties

An In-depth Technical Guide on the Stereoisomers of (1-Bromoethyl)cyclohexane

Introduction

This compound is a halogenated hydrocarbon featuring a cyclohexane ring substituted with a bromoethyl group. The presence of two chiral centers in its structure gives rise to a fascinating array of stereoisomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, properties, synthesis, separation, and characteristic chemical reactions. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a thorough understanding of stereochemical principles in cyclic systems.

The structure of this compound contains two stereogenic centers: the carbon atom of the cyclohexane ring to which the ethyl group is attached (C1), and the carbon atom of the ethyl group bonded to the bromine atom.[1] This results in the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers.

Stereoisomers of this compound

The four stereoisomers of this compound are:

-

(1R)-1-((R)-1-bromoethyl)cyclohexane

-

(1S)-1-((S)-1-bromoethyl)cyclohexane

-

(1R)-1-((S)-1-bromoethyl)cyclohexane

-

(1S)-1-((R)-1-bromoethyl)cyclohexane

These stereoisomers can be classified into two pairs of enantiomers:

-

Enantiomeric Pair 1: [(1R)-1-((R)-1-bromoethyl)cyclohexane] and [(1S)-1-((S)-1-bromoethyl)cyclohexane]

-

Enantiomeric Pair 2: [(1R)-1-((S)-1-bromoethyl)cyclohexane] and [(1S)-1-((R)-1-bromoethyl)cyclohexane]

The relationship between these pairs is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.[1]

Physicochemical Properties

Enantiomers possess identical physical properties such as boiling point, melting point, density, and solubility in achiral solvents.[2] They differ only in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations.[3] Diastereomers, on the other hand, have distinct physical properties, which allows for their separation using standard laboratory techniques like chromatography or distillation.[4]

| Property | Enantiomers ((R,R) vs. (S,S)) | Diastereomers ((R,R) vs. (R,S)) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Solubility (achiral solvent) | Identical | Different |

| Optical Rotation | Equal and opposite | Unrelated |

| NMR Spectra (achiral solvent) | Identical | Different |

| IR Spectra | Identical | Different (often subtle) |

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the bromination of the corresponding alcohol, 1-cyclohexylethanol. The stereochemical outcome of this reaction is highly dependent on the chosen reagents and reaction mechanism.

General Synthesis via Bromination of 1-Cyclohexylethanol

The conversion of 1-cyclohexylethanol to this compound can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

With PBr₃ (likely Sₙ2): This reaction typically proceeds with inversion of configuration at the chiral center. If a single enantiomer of the alcohol is used, the corresponding inverted bromide will be the major product.

-

With HBr (likely Sₙ1): This reaction proceeds through a carbocation intermediate, which can lead to a racemic mixture of the bromide at the reaction center.

Experimental Protocol: Bromination with Phosphorus Tribromide

This protocol is a generalized procedure based on the synthesis of similar alkyl bromides.[5]

Objective: To synthesize this compound from 1-cyclohexylethanol.

Materials:

-

1-Cyclohexylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-cyclohexylethanol in anhydrous diethyl ether and cool the mixture in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by slowly pouring the mixture over ice.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography.

Separation of Stereoisomers

A mixture of stereoisomers of this compound can be separated into its components using chromatographic techniques.

Separation of Diastereomers

Diastereomers have different physical properties and can be separated by standard chromatographic methods such as gas chromatography (GC) or column chromatography.[5]

Experimental Protocol: Diastereomer Separation by Column Chromatography

Objective: To separate the diastereomeric pairs of this compound.

Materials:

-

Crude mixture of this compound stereoisomers

-

Silica gel (for column chromatography)

-

Hexane and ethyl acetate (or other suitable eluents)

-

Chromatography column, flasks for fraction collection, TLC plates

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing each pure diastereomer and remove the solvent.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Common methods for enantiomeric resolution include:

-

Chiral Chromatography: The enantiomeric mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation.[4]

-

Diastereomeric Derivatization: The enantiomeric mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods. The resolving agent is subsequently removed to yield the pure enantiomers.[4]

Chemical Reactions and Stereochemistry

The stereochemistry of this compound plays a crucial role in its chemical reactivity, particularly in substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound can undergo nucleophilic substitution reactions.

-

Sₙ2 Reaction: This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center.

-

Sₙ1 Reaction: This unimolecular process proceeds through a planar carbocation intermediate. The nucleophile can attack from either face of the carbocation, resulting in a mixture of retention and inversion products (racemization).[6]

Elimination Reactions (E1 and E2)

Heating this compound, particularly in the presence of a base, can lead to elimination reactions to form ethylidenecyclohexane or ethylcyclohexene.[6]

-

E2 Reaction: This bimolecular elimination requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.[7] In the chair conformation of the cyclohexane ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions.[8] The rate of E2 elimination is therefore highly dependent on the conformational preferences of the specific stereoisomer.

-

E1 Reaction: This unimolecular elimination proceeds through a carbocation intermediate and is often in competition with the Sₙ1 reaction.[6]

Conclusion

The stereoisomers of this compound provide an excellent platform for understanding the principles of stereochemistry in cyclic systems. The presence of two chiral centers gives rise to two pairs of enantiomers, which are diastereomeric to each other. While specific quantitative data for these isomers are sparse, their synthesis, separation, and reactivity can be understood through the well-established principles of organic chemistry. The stereochemical outcome of their reactions is intricately linked to their conformation, highlighting the importance of a three-dimensional understanding of molecular structure in predicting chemical behavior. This guide provides a foundational understanding for researchers and professionals working with chiral molecules in various fields of chemistry.

References

- 1. When this compound is heated in methanol for an exten... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. When this compound is heated in methanol for an exten... | Study Prep in Pearson+ [pearson.com]

- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 8. youtube.com [youtube.com]

Commercial Availability and Synthetic Utility of (1-Bromoethyl)cyclohexane: A Technical Guide for Researchers

(1-Bromoethyl)cyclohexane (CAS No. 1073-42-3) is a versatile haloalkane reagent crucial for the introduction of the 1-cyclohexylethyl moiety in the synthesis of more complex molecules. Its commercial availability and reactivity make it a valuable building block for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its commercial landscape, key chemical properties, and detailed experimental protocols for its synthesis and common transformations.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to 97%. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | Inquire for details |

| LookChem | 95%, 97% | 1g, 5g, 10g |

| Crysdot | 97% | 250mg, 1g |

| Chemenu | 95% | 1g, 5g, 10g |

| AK Scientific | Not specified | 250mg, 2.5g |

| Biosynth | Not specified | Inquire for details |

| ChemicalBook | Not specified | Inquire for details |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1073-42-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₅Br | [1][3] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 70.5-71 °C (at 6 Torr) | [1] |

| Density | 1.2096 g/cm³ (at 25 °C) | [1] |

| Refractive Index | Not specified | |

| Purity (Typical) | 95-97% | [1] |

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful synthesis and application of this compound. The following sections provide step-by-step methodologies for its preparation and subsequent chemical transformations.

Synthesis of this compound from 1-Cyclohexylethanol

The most common laboratory synthesis of this compound involves the bromination of 1-cyclohexylethanol using phosphorus tribromide (PBr₃). This method provides good yields and is relatively straightforward to perform.

Reaction Scheme:

Synthesis of this compound

Materials:

-

1-Cyclohexylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Crushed ice

-

5% aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous calcium chloride

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1-cyclohexylethanol (0.1 mol) and anhydrous diethyl ether (100 mL).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (0.04 mol) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3 hours.[5]

-

Cool the reaction mixture in an ice bath and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and brine.[5]

-

Dry the ether layer over anhydrous calcium chloride.

-

Filter and evaporate the ether using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Grignard Reaction with Benzaldehyde

This compound can be readily converted to its corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. A common application is the reaction with aldehydes to form secondary alcohols.

Grignard Reaction Workflow

Materials:

-

This compound

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Flame-dried glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Assemble flame-dried glassware under an inert atmosphere.

-

In a round-bottom flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

-

Add a small amount of the bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.[6]

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

-

-

Work-up and Purification:

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.[6]

-

Nucleophilic Substitution with Sodium Azide

The bromine atom in this compound is a good leaving group and can be readily displaced by various nucleophiles. The following protocol details the substitution with sodium azide to form the corresponding alkyl azide, a versatile intermediate for the synthesis of amines and nitrogen-containing heterocycles.

Nucleophilic Substitution Workflow

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).[6]

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and carefully remove the solvent under reduced pressure. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions. [6]

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[3] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the commercial availability and synthetic applications of this compound. The detailed protocols and data presented herein are intended to assist researchers in the effective and safe utilization of this important chemical building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of (1-Bromoethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1-Bromoethyl)cyclohexane (CAS No. 1073-42-3), a key intermediate in various organic syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with a chiral center, making it a valuable building block in the synthesis of complex molecules.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H15Br | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2][3] |

| Physical State | Liquid at room temperature | [1] |

| Boiling Point | 70.5-71 °C (at 6 Torr) | [1][2] |

| Density | 1.2096 g/cm³ (at 25°C) | [1][2] |

| LogP | 3.35010 | [1][2] |

| XLogP3 | 3.8 | [1][2][3] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 0 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[3]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[3] |

Signal Word: Danger[3]

Pictograms:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause serious eye damage.[4] |

| Skin Protection | Flame-resistant lab coat worn over full-length clothing. Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which may cause irritation. A lab coat provides a barrier against spills.[4] |

| Respiratory Protection | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors, which may cause respiratory irritation.[4] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality of the chemical and prevent accidents.

| Procedure | Guideline |

| Handling | Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing fumes. Use only with adequate ventilation. Wear suitable protective clothing, gloves, and eye/face protection.[5] Keep away from heat, sparks, and open flames.[4] |

| Storage | Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep away from sources of ignition.[4][5] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[5] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[5] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[5] |

Accidental Release and Fire-Fighting Measures

| Situation | Procedure |

| Accidental Release | Evacuate the area. Remove all sources of ignition. Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not allow the spill to enter drains.[4][5] |

| Fire-Fighting | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet.[4] During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated.[5] |

Experimental Protocol: General Procedure for Handling this compound

The following is a generalized protocol for handling this compound in a laboratory setting. Specific experimental procedures should be adapted based on the nature of the reaction.

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process in the event of an emergency involving this compound.

Caption: A logical diagram outlining the initial response steps for different types of emergencies.

References

Solubility of (1-Bromoethyl)cyclohexane in organic solvents

An In-depth Technical Guide to the Solubility of (1-Bromoethyl)cyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the theoretical principles governing its solubility, provides a general experimental protocol for determining solubility, and offers a logical workflow for solvent selection.

Introduction to this compound

This compound is an organobromide compound with the chemical formula C8H15Br. Its structure consists of a cyclohexane ring bonded to an ethyl group, which is substituted with a bromine atom at the first position. Understanding its solubility is crucial for various applications, including its use as a reactant in organic synthesis, a building block in medicinal chemistry, and for purification processes like chromatography and recrystallization. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.

This compound exhibits the following characteristics:

-

Polarity: The presence of the carbon-bromine (C-Br) bond introduces a dipole moment, making the molecule weakly polar.

-

Van der Waals Forces: The cyclohexane and ethyl components are nonpolar and contribute to London dispersion forces.

Based on these features, its expected solubility in various classes of organic solvents is as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected. The nonpolar cyclohexane ring and ethyl chain will interact favorably with the nonpolar solvent molecules through London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Good to high solubility is anticipated. The weakly polar C-Br bond can interact with the dipole moments of these solvents, while the nonpolar backbone is still compatible.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to low solubility is expected. While some interaction is possible, the strong hydrogen bonding network of protic solvents may not be effectively disrupted by the weakly polar solute.

-

Highly Polar Solvents (e.g., Water): Very low to negligible solubility is expected due to the predominantly nonpolar character of the molecule and its inability to participate in hydrogen bonding.

Quantitative Solubility Data

| Solvent Class | Solvent Example | Expected Solubility | Primary Intermolecular Forces with Solute |

| Nonpolar | Hexane, Toluene | High | London Dispersion Forces |

| Weakly Polar | Diethyl Ether | High | London Dispersion, Dipole-Dipole |

| Polar Aprotic | Dichloromethane | High | London Dispersion, Dipole-Dipole |

| Polar Aprotic | Acetone, THF | Good | London Dispersion, Dipole-Dipole |

| Polar Protic | Ethanol, Methanol | Moderate to Low | London Dispersion, Dipole-Dipole |

| Highly Polar Protic | Water | Very Low | (Unfavorable) |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a given mass of solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled water bath or shaker

-

Vials with airtight caps

-

Micropipettes

-

Drying oven

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation: Pre-weigh several clean, dry vials with their caps.

-

Solvent Addition: Add a known mass (e.g., 5.00 g) of the selected organic solvent to each vial.

-

Solute Titration: Add small, known increments of this compound to a vial. After each addition, cap the vial tightly and shake it vigorously in the temperature-controlled bath for a set period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

Observation: Continue adding the solute until a slight excess of an undissolved phase (cloudiness or separate droplets) persists after prolonged shaking at the constant temperature. This indicates that a saturated solution has been formed.

-

Equilibration: Allow the saturated solution to equilibrate in the temperature bath for an extended period (e.g., 2-4 hours) to ensure maximum dissolution.

-

Sampling: Carefully extract a known mass of the clear, supernatant (saturated) solution using a micropipette and transfer it to a pre-weighed evaporating dish. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the solute. A vacuum oven is recommended to lower the required temperature.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solute residue.

-

Calculation:

-

Mass of dissolved solute = (Final mass of dish + residue) - (Initial mass of empty dish)

-

Mass of solvent in the sample = (Total mass of saturated solution sample) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in the sample) * 100

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvents before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Methodological & Application

Application Notes and Protocols for the Formation and Use of (1-Cyclohexylethyl)magnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation of the Grignard reagent from (1-Bromoethyl)cyclohexane and its subsequent application in nucleophilic addition reactions. (1-Cyclohexylethyl)magnesium bromide is a valuable nucleophilic intermediate for introducing the 1-cyclohexylethyl moiety into target molecules, a structural motif of interest in medicinal chemistry and materials science.

Due to the limited availability of specific literature data for this compound, the following protocols and data are adapted from established procedures for the closely related secondary alkyl halide, 1-bromo-4-(propan-2-yl)cyclohexane. The general principles and reaction conditions are broadly applicable to secondary alkyl bromides.

Overview and Key Reaction Parameters

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] For a secondary alkyl bromide such as this compound, careful control of reaction conditions is crucial to maximize the yield of the desired organomagnesium species and minimize side reactions.

Key Considerations:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[2] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to initiate the reaction and can be achieved using initiators like iodine or 1,2-dibromoethane.[3]

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents that stabilize the Grignard reagent.[3]

-

Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][4] This can be minimized by slow addition of the alkyl halide and maintaining a controlled reaction temperature.[5]

Table 1: Key Parameters for Grignard Reagent Formation

| Parameter | Value / Range | Notes |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[3] |

| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide.[3] |

| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer.[3] |

| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control.[3] |

| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium.[3] |

| Expected Yield | 65 - 85% | Yields can be affected by side reactions like Wurtz coupling.[3] |

Experimental Protocols

Protocol 1: Formation of (1-Cyclohexylethyl)magnesium Bromide

This protocol details the synthesis of the Grignard reagent from this compound.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal (or a few drops of 1,2-dibromoethane)

-

Three-neck round-bottom flask

-

Reflux condenser with drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove all moisture.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[3]

-

Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.

-

Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[3] If the reaction does not start, gentle warming with a heat gun or sonication may be applied.

-

Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[3] The resulting grey-black solution is the Grignard reagent and should be used immediately.

Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)

This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

-

(1-Cyclohexylethyl)magnesium bromide solution (from Protocol 1)

-

Benzaldehyde (or other suitable electrophile)

-

Anhydrous diethyl ether (or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard solution. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.

Table 2: Summary of a Typical Reaction with an Electrophile

| Parameter | Value / Range | Notes |

| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution.[3] |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction.[3] |

| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods.[3] |

| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the alkoxide.[3] |

| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions.[3] |

Visualizations

Signaling Pathway: Grignard Reagent Formation

Caption: Formation of (1-Cyclohexylethyl)magnesium bromide.

Experimental Workflow

Caption: General workflow for Grignard synthesis and reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with (1-Bromoethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for conducting nucleophilic substitution reactions with (1-bromoethyl)cyclohexane. This secondary alkyl halide serves as a versatile substrate for investigating the interplay between S(_N)1, S(_N)2, E1, and E2 reaction mechanisms. The choice of nucleophile, solvent, and temperature significantly influences the reaction pathway and product distribution.

Key Concepts of Nucleophilic Substitution

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of this compound, the bromine atom is the leaving group. The reaction can proceed through two primary mechanisms:

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" results in an inversion of stereochemistry at the chiral center. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. These reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents.

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This can occur from either face, leading to a mixture of retention and inversion of stereochemistry, often resulting in a racemic or near-racemic mixture. The rate-determining step is the formation of the carbocation, so the reaction rate is primarily dependent on the substrate concentration. S(_N)1 reactions are favored by polar protic solvents, which stabilize the carbocation intermediate, and are common for tertiary and secondary alkyl halides.[1]

Concurrently, elimination reactions (E1 and E2) can compete with substitution, leading to the formation of alkenes. The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction, while the E2 mechanism is a concerted process analogous to the S(_N)2 reaction.

Experimental Protocols

The following protocols outline procedures for directing the reaction of this compound towards specific mechanistic pathways.

Protocol 1: S(_N)1 Reaction with Solvolysis in Ethanol

This protocol describes the solvolysis of this compound in ethanol, where ethanol acts as both the solvent and the nucleophile. These conditions favor the S(_N)1 pathway, which will compete with an E1 elimination reaction.[2][3]

Materials:

-

This compound

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium bicarbonate (5% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous ethanol (approximately 20 volumes relative to the substrate).

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

-

The product mixture, containing (1-ethoxyethyl)cyclohexane (S(_N)1 product) and various cyclohexyl-substituted alkenes (E1 products), can be analyzed by GC-MS and NMR spectroscopy to determine the product ratio.

Expected Outcome:

Heating this compound in a polar protic solvent like ethanol will lead to the formation of a secondary carbocation intermediate. This intermediate can then be attacked by ethanol to form the substitution product or lose a proton to form elimination products.[2][3] The major elimination product is expected to be the most stable, more substituted alkene (Zaitsev's rule).

Protocol 2: S(_N)2 Reaction with Sodium Azide in DMF

This protocol details the reaction of this compound with sodium azide, a strong nucleophile, in a polar aprotic solvent (DMF). These conditions strongly favor the S(_N)2 mechanism, leading to the formation of (1-azidoethyl)cyclohexane with an inversion of stereochemistry.[4]

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

The product, (1-azidoethyl)cyclohexane, can be purified by column chromatography or distillation.

Expected Outcome:

The use of a strong nucleophile (azide ion) in a polar aprotic solvent (DMF) promotes a bimolecular reaction. The azide ion will attack the carbon bearing the bromine in a backside fashion, leading to a single substitution product with inverted stereochemistry.[4]

Protocol 3: E2 Elimination with Potassium tert-Butoxide

This protocol describes the elimination reaction of this compound using a strong, sterically hindered base, potassium tert-butoxide. These conditions are designed to favor the E2 pathway.[5][6]

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol or THF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol or THF.

-

Cool the solution in an ice bath.

-

Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation or rotary evaporation to obtain the alkene product(s).

Expected Outcome:

The strong, bulky base, potassium tert-butoxide, will preferentially abstract a proton from a beta-carbon, leading to the formation of an alkene via an E2 mechanism. Due to the steric hindrance of the base, the major product may be the less substituted alkene (Hofmann product), although the more substituted alkene (Zaitsev product) is also expected to form.[6] The product ratio can be determined by GC or NMR analysis.

Data Presentation

The following tables summarize the expected outcomes for the nucleophilic substitution reactions of this compound based on the reaction conditions.

Table 1: S(_N)1 vs. E1 Product Distribution in Solvolysis

| Substrate | Nucleophile/Solvent | Temperature | Major Products | Minor Products |

| This compound | Ethanol | Reflux | (1-Ethoxyethyl)cyclohexane (S(_N)1), Ethylidenecyclohexane (E1) | Vinylcyclohexane (E1) |

Table 2: S(_N)2 vs. E2 Product Distribution

| Substrate | Nucleophile/Base | Solvent | Temperature | Major Product(s) | Minor Product(s) |

| This compound | Sodium Azide (NaN(_3)) | DMF | 50-60 °C | (1-Azidoethyl)cyclohexane (S(_N)2) | - |

| This compound | Potassium tert-Butoxide | tert-Butanol | 0 °C to RT | Ethylidenecyclohexane and/or Vinylcyclohexane (E2) | (1-tert-Butoxyethyl)cyclohexane (S(_N)2) |

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Caption: S(_N)1 and E1 reaction pathways for this compound.

Caption: Concerted S(_N)2 reaction mechanism.

Caption: General experimental workflow for nucleophilic substitution.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. When this compound is heated in methanol for an exten... | Study Prep in Pearson+ [pearson.com]

- 3. When this compound is heated in methanol for an exten... | Study Prep in Pearson+ [pearson.com]

- 4. homework.study.com [homework.study.com]

- 5. Br (CH3)3 CO K Major Product | Filo [askfilo.com]

- 6. Khan Academy [khanacademy.org]

Application Notes and Protocols for (1-Bromoethyl)cyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction